

An In-depth Technical Guide to the Chemical Properties of Butyl Phenylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyl phenylacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **butyl phenylacetate**, a widely used fragrance and flavor ingredient. This document details its synthesis, spectroscopic profile, and analytical methodologies, presented in a format tailored for scientific professionals.

Core Chemical and Physical Properties

Butyl phenylacetate, also known as butyl 2-phenylacetate, is a colorless liquid with a characteristic sweet, honey-like, and floral aroma.^[1] It is a key component in the formulation of perfumes, cosmetics, and flavorings.^[1]

General and Physical Properties

A summary of the key physical and chemical properties of **butyl phenylacetate** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₂	[2]
Molecular Weight	192.25 g/mol	[2]
Appearance	Colorless liquid	
Odor	Pleasant rose and honey-like	[3][4]
Boiling Point	133-135 °C at 15 mmHg	[4]
Density	0.99 g/mL at 25 °C	[4]
Refractive Index	1.49 at 20 °C	[4]
Solubility	Insoluble in water; soluble in oils and ethanol	[2][3]
Flash Point	> 110 °C (> 230 °F)	

Synthesis of Butyl Phenylacetate

The primary method for synthesizing **butyl phenylacetate** is through the Fischer esterification of phenylacetic acid with n-butanol, typically in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of **butyl phenylacetate**.

Materials:

- Phenylacetic acid
- n-Butanol
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Dichloromethane (or other suitable organic solvent)
- Standard laboratory glassware for reflux and extraction

Procedure:

- In a round-bottom flask, combine phenylacetic acid and an excess of n-butanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Set up the apparatus for reflux and heat the mixture for several hours to drive the esterification to completion.
- After cooling, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted phenylacetic acid.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
- The resulting crude **butyl phenylacetate** can be further purified by vacuum distillation.

Synthesis Workflow

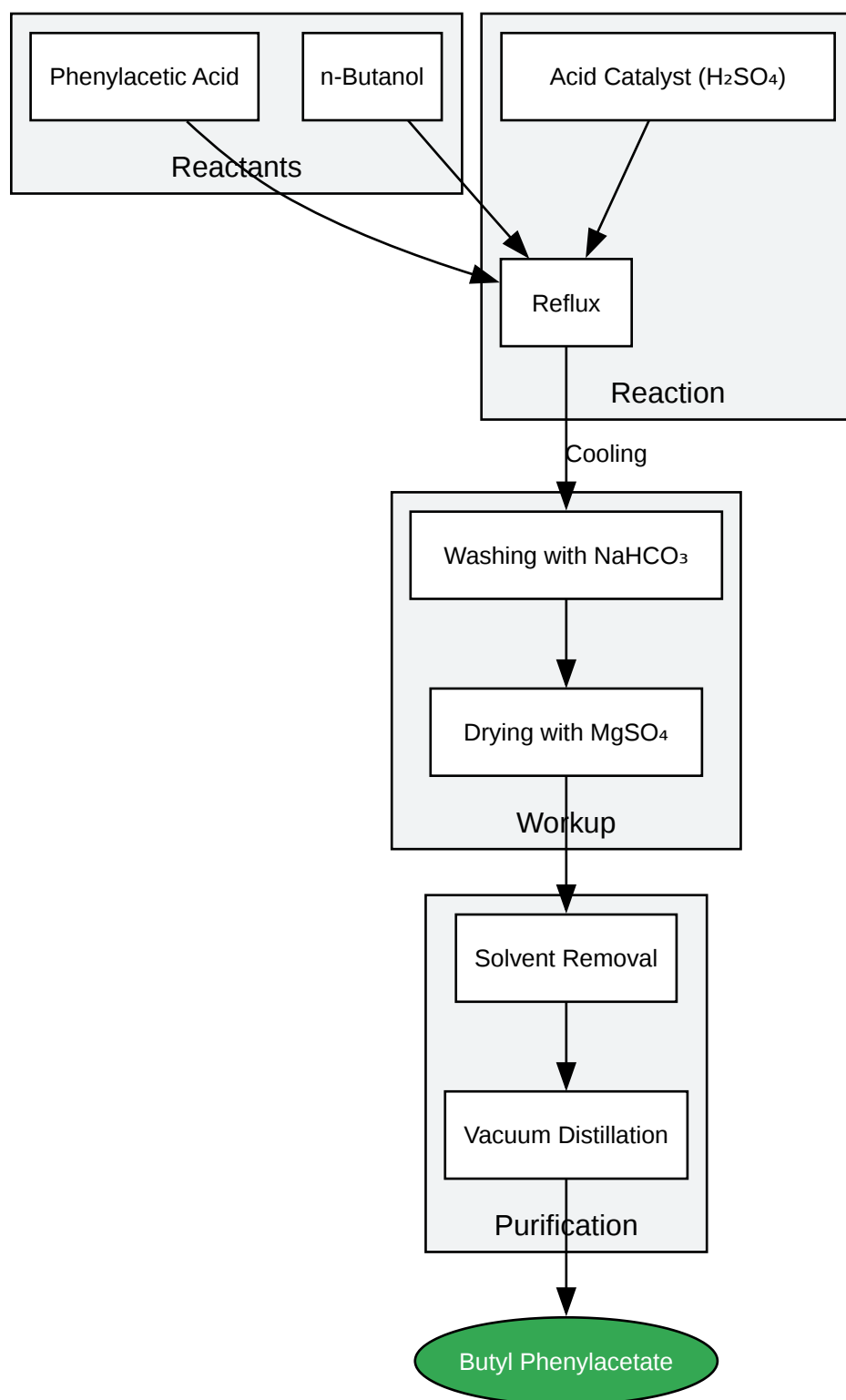


Figure 1: Synthesis Workflow for Butyl Phenylacetate

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Figure 1: Synthesis Workflow for **Butyl Phenylacetate**

Spectroscopic Profile

The structural elucidation of **butyl phenylacetate** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Proton NMR):** The ^1H NMR spectrum of **butyl phenylacetate** exhibits characteristic signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the carbonyl group and the ester oxygen, and the protons of the butyl chain.
- ^{13}C NMR (Carbon-13 NMR):** The ^{13}C NMR spectrum shows distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the butyl group.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **butyl phenylacetate** displays a strong absorption band characteristic of the C=O stretching of the ester group, typically around 1740 cm^{-1} . Other significant peaks correspond to C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of **butyl phenylacetate**. The electron ionization (EI) mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[\[2\]](#)

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol:

This protocol provides a general guideline for the GC-MS analysis of **butyl phenylacetate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)

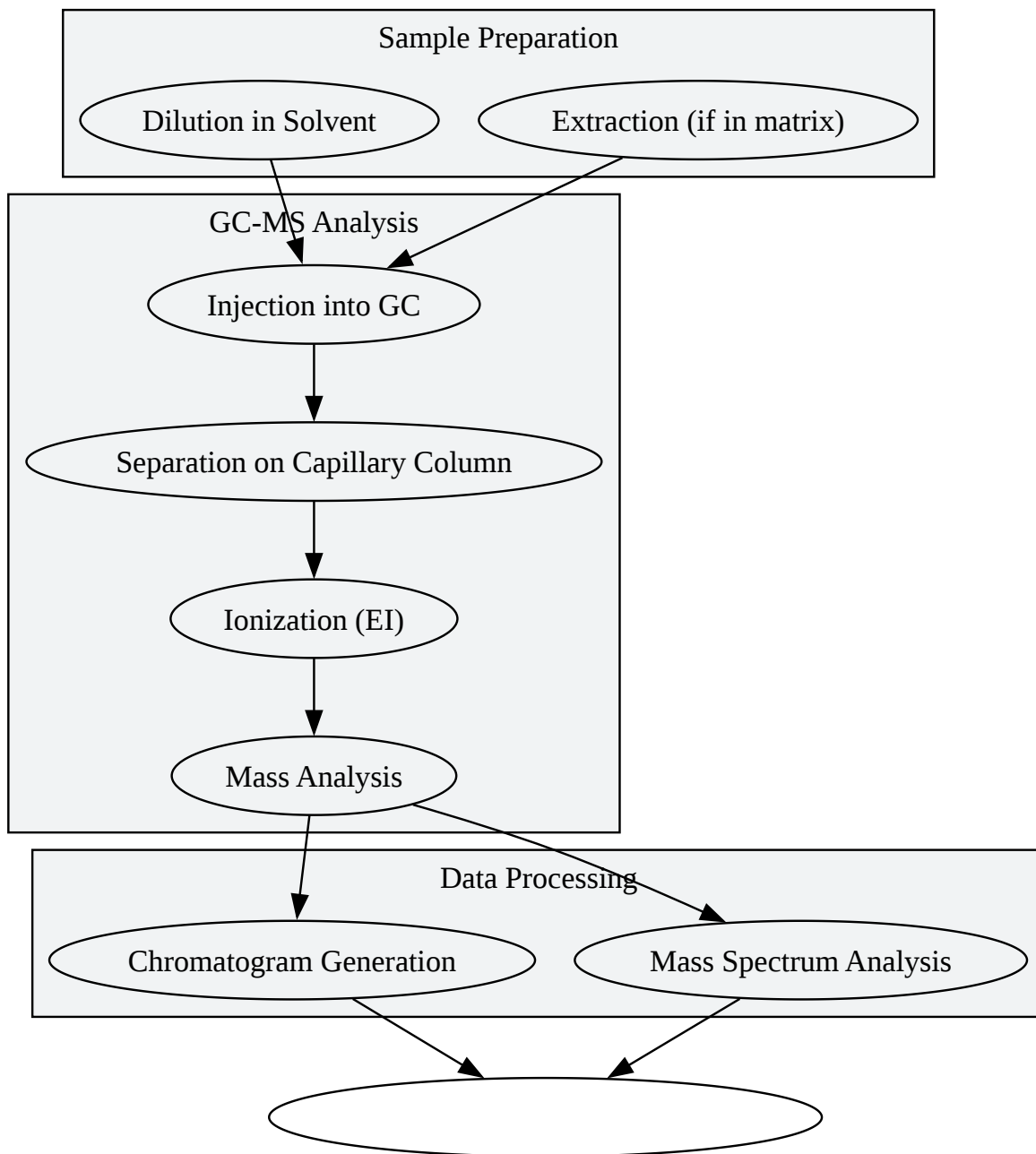
- Capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation:

- Prepare a dilute solution of **butyl phenylacetate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- If analyzing a complex matrix, an appropriate extraction and clean-up procedure may be necessary.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
 - Hold at the final temperature for 2-5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Butyl Phenylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086620#butyl-phenylacetate-chemical-properties]

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